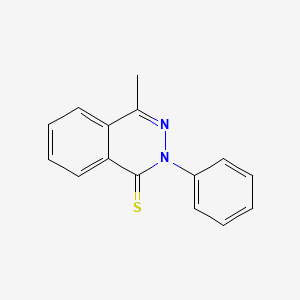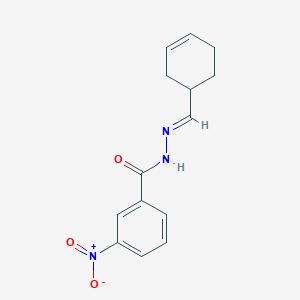![molecular formula C15H13FN2O2S B5796411 4-fluoro-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5796411.png)
4-fluoro-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-fluoro-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as FMB, and it is a thioamide derivative that has a wide range of applications in the field of medicinal chemistry, biochemistry, and pharmacology.
科学的研究の応用
FMB has a wide range of applications in the field of scientific research. It has been extensively studied for its potential use as an anticancer agent. FMB has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. FMB has also been studied for its potential use as an anti-inflammatory agent. It has been shown to inhibit the production of inflammatory cytokines, such as TNF-alpha and IL-6. FMB has also been studied for its potential use as an antibacterial agent. It has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli.
作用機序
The mechanism of action of FMB is not fully understood. However, it is believed that FMB exerts its pharmacological effects by inhibiting various enzymes and signaling pathways. FMB has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication. FMB has also been shown to inhibit the activity of NF-kappaB, a signaling pathway that is involved in the production of inflammatory cytokines.
Biochemical and Physiological Effects:
FMB has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. FMB has also been shown to inhibit the migration and invasion of cancer cells. FMB has been shown to reduce the production of reactive oxygen species, which are known to cause oxidative damage to cells. FMB has also been shown to reduce the production of pro-inflammatory cytokines, which are involved in the pathogenesis of various inflammatory diseases.
実験室実験の利点と制限
FMB has several advantages for lab experiments. It is relatively easy to synthesize and can be easily scaled up for large-scale production. FMB has been extensively studied for its potential use as an anticancer agent, anti-inflammatory agent, and antibacterial agent. However, there are also some limitations to the use of FMB in lab experiments. FMB is a relatively new compound, and its long-term effects on human health are not fully understood. FMB may also have some toxic effects on cells at high concentrations.
将来の方向性
There are several future directions for the research on FMB. One of the future directions is to study the pharmacokinetics and pharmacodynamics of FMB in vivo. This will help to determine the optimal dosage and administration route for FMB. Another future direction is to study the potential use of FMB in combination with other anticancer agents, anti-inflammatory agents, and antibacterial agents. This may help to enhance the therapeutic efficacy of FMB. Another future direction is to study the potential use of FMB in the treatment of other diseases, such as autoimmune diseases and neurodegenerative diseases.
Conclusion:
In conclusion, FMB is a thioamide derivative that has a wide range of applications in the field of scientific research. It has been extensively studied for its potential use as an anticancer agent, anti-inflammatory agent, and antibacterial agent. The synthesis method of FMB is relatively simple, and the compound can be easily scaled up for large-scale production. FMB exerts its pharmacological effects by inhibiting various enzymes and signaling pathways. FMB has several advantages for lab experiments, but there are also some limitations to its use. There are several future directions for the research on FMB, and further studies are needed to fully understand the potential applications of this compound.
合成法
The synthesis of FMB involves the reaction between 4-fluoro-benzoyl chloride and 3-methoxyaniline in the presence of carbon disulfide. The reaction takes place in the presence of a base, such as triethylamine. The product is then purified using column chromatography to obtain FMB in its pure form. The synthesis method of FMB is relatively simple and can be easily scaled up for large-scale production.
特性
IUPAC Name |
4-fluoro-N-[(3-methoxyphenyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O2S/c1-20-13-4-2-3-12(9-13)17-15(21)18-14(19)10-5-7-11(16)8-6-10/h2-9H,1H3,(H2,17,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSKRREFWYNOIFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=S)NC(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-[(3-methoxyphenyl)carbamothioyl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 4-{[(2-naphthyloxy)acetyl]amino}benzoate](/img/structure/B5796345.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B5796352.png)

![5,5-dimethyl-3-{2-[3-(trifluoromethyl)phenoxy]ethyl}-2,4-imidazolidinedione](/img/structure/B5796375.png)
![4-{[(4-chlorophenyl)sulfonyl]amino}phenyl acetate](/img/structure/B5796387.png)
![6-(2-biphenylyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5796397.png)

![4-(1-azepanyl)-1-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5796405.png)

![1-(difluoromethyl)-2-[(difluoromethyl)thio]-4-(4-nitrophenyl)-1H-imidazole](/img/structure/B5796420.png)

![N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B5796436.png)